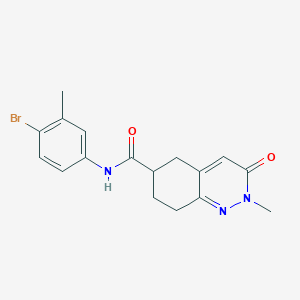

N-(4-bromo-3-methylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Description

N-(4-bromo-3-methylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a heterocyclic organic compound featuring a partially saturated cinnoline core. The cinnoline moiety (a bicyclic structure with two nitrogen atoms) is substituted with a methyl group at position 2, a ketone at position 3, and a carboxamide group at position 4. The carboxamide nitrogen is further bonded to a 4-bromo-3-methylphenyl substituent.

The compound’s synthesis and structural characterization likely involve crystallographic techniques, as evidenced by references to software like SHELX (for crystal structure refinement) and WinGX (for small-molecule crystallography) .

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O2/c1-10-7-13(4-5-14(10)18)19-17(23)11-3-6-15-12(8-11)9-16(22)21(2)20-15/h4-5,7,9,11H,3,6,8H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZFGZIXKGDYFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2CCC3=NN(C(=O)C=C3C2)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₈BrN₃O₂

- Molecular Weight : 390.281 g/mol

- CAS Number : 933238-88-1

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- The compound has shown significant antimicrobial effects against various bacteria and fungi. Studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.

- Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected microorganisms:

Microorganism MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Candida albicans 10 -

Anticancer Activity :

- The compound has been evaluated in vitro against a panel of human tumor cell lines. Notably, it exhibited cytotoxic effects with a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range.

- Specific efficacy was noted in leukemia cell lines where it induced apoptosis via mitochondrial pathways and activated caspases involved in programmed cell death.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

-

Enzyme Inhibition :

- It has been identified as an inhibitor of certain kinases involved in cancer proliferation pathways. This inhibition leads to reduced tumor cell viability.

-

Receptor Modulation :

- The compound may modulate receptor activity associated with inflammation and immune responses.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-bromo-3-methylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is . The compound features a hexahydrocinnoline core structure which is significant in various pharmacological activities.

Research has indicated that this compound exhibits promising biological activities:

A. Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.

B. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory mediators and cytokine production in vitro and in vivo.

C. Antimicrobial Activity

Initial studies suggest that this compound possesses antimicrobial activity against several bacterial strains.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Inhibits cell proliferation in cancer lines |

| Anti-inflammatory | Reduces cytokine production |

| Antimicrobial | Effective against certain bacterial strains |

Characterization Techniques

To verify the structure and purity of this compound, researchers utilize several characterization techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and dynamics.

- Mass Spectrometry (MS) : Assists in determining the molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Used to identify functional groups present in the compound.

Case Studies and Research Insights

Several studies have explored the applications of this compound in detail:

- A study published in Medicinal Chemistry highlighted its potential as a lead compound for developing new anticancer agents through structure–activity relationship (SAR) studies.

- Another research paper focused on its anti-inflammatory properties and proposed mechanisms involving NF-kB pathway inhibition.

These insights underline the importance of further research to fully elucidate the therapeutic potential of this compound.

Comparison with Similar Compounds

Key Differences:

Heterocyclic Core: The target compound’s cinnoline core is distinct from the thienoquinoline system in the analog. Cinnolines are less common in drug discovery compared to quinolines, which may influence electronic properties and binding interactions .

Functional Groups: The presence of a 3-oxo group in the target compound versus a 3-amino group in the analog could significantly alter solubility and hydrogen-bonding capacity.

Pharmacological and Physicochemical Data

No direct pharmacological or solubility data for either compound is provided in the evidence. However, the following inferences can be made:

- Lipophilicity : The bromophenyl and methyl groups in both compounds suggest moderate lipophilicity, which may enhance membrane permeability.

- Bioisosteric Potential: The thiophene in the analog (vs.

Methodological Considerations in Structural Analysis

The evidence highlights the use of crystallographic software such as:

- SHELXL: For refining small-molecule crystal structures, critical for confirming the stereochemistry of the hexahydrocinnoline system .

- WinGX : A suite for crystallographic data processing, likely employed in resolving the complex bicyclic systems of these compounds .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-bromo-3-methylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide to maximize yield and purity?

- Methodological Answer : Multi-step synthesis routes require careful optimization of parameters such as temperature (e.g., 60–80°C for cyclization steps), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., Pd/C for coupling reactions). Reaction time must balance completion and side-product formation. Statistical experimental design (e.g., factorial design) can minimize trials while identifying critical variables .

- Example Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | ±15% |

| Solvent (DMF:Water) | 4:1 v/v | ±20% |

| Catalyst Loading | 5 mol% Pd/C | ±10% |

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is effective for separating polar byproducts. Recrystallization from ethanol/water mixtures improves purity (>98%) by leveraging solubility differences. Centrifugal partition chromatography (CPC) may resolve stereoisomers .

Q. How can the molecular structure be confirmed post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (to verify substituent positions and coupling patterns) and X-ray crystallography (for absolute configuration). For crystallography, employ SHELXL for refinement and WinGX/ORTEP-3 for validation and visualization .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

- Methodological Answer : Discrepancies in thermal parameters or occupancy rates may arise from disordered solvent molecules. Use SHELXL’s PART/SUMP commands to model disorder. Validate with R-factor convergence (<5%) and cross-check using the CheckCIF tool. For twinned crystals, apply TWIN/BASF commands in SHELXL .

Q. What strategies can resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Compare bioactivity with structurally similar analogs (e.g., bromine vs. chlorine substitutions) to assess substituent effects. Validate assay conditions (e.g., cell line viability, IC₅₀ protocols). Use in silico docking (e.g., AutoDock Vina) to correlate binding affinities with activity trends .

- Example Table :

| Analog Substituent | Bioactivity (IC₅₀, μM) | Binding Energy (kcal/mol) |

|---|---|---|

| Br (Target Compound) | 0.45 | -9.2 |

| Cl (Analog) | 1.20 | -7.8 |

Q. How to design experiments to study the reaction mechanism of this compound’s formation?

- Methodological Answer : Employ isotopic labeling (e.g., ¹³C-tracing) to track intermediates. Use DFT calculations (e.g., Gaussian09) to model transition states and compare with experimental kinetics. Apply stopped-flow IR spectroscopy for real-time monitoring of carbonyl group formation .

Q. How can researchers optimize enantioselective synthesis of this compound?

- Methodological Answer : Utilize chiral catalysts (e.g., BINAP-Pd complexes) in asymmetric hydrogenation. Screen chiral auxiliaries (e.g., Evans oxazolidinones) for stereochemical control. Analyze enantiomeric excess (ee) via HPLC with a chiral column (e.g., Chiralpak AD-H) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in literature?

- Methodological Answer : Solubility discrepancies may stem from polymorphic forms (e.g., amorphous vs. crystalline). Characterize polymorphs via PXRD and DSC . Use Hansen solubility parameters (HSPs) to correlate solvent polarity with dissolution behavior .

Q. What methods validate computational predictions of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.